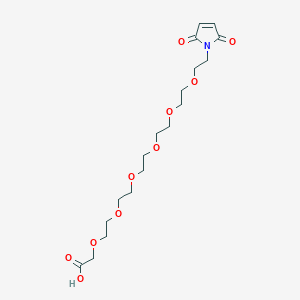
Mal-PEG6-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG6-CH2COOH typically involves the reaction of maleimide with a PEG chain that has a terminal carboxylic acid group. The reaction is usually carried out under mild conditions to prevent the degradation of the PEG chain. Common reagents used in this synthesis include N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS), which facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG6-CH2COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in biomolecules to form stable thioether bonds.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Substitution Reactions: Thiol-containing compounds under mild conditions.
Amide Bond Formation: EDC or HATU as activators, typically in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Thioether Bonds: Formed from the reaction with thiol groups.
Amide Bonds: Formed from the reaction with primary amines.
Wissenschaftliche Forschungsanwendungen
Mal-PEG6-CH2COOH is extensively used in scientific research due to its versatility:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Used in the production of functional coatings and materials.
Wirkmechanismus
The mechanism of action of Mal-PEG6-CH2COOH involves its ability to form stable bonds with other molecules. The maleimide group reacts with thiol groups to form thioether bonds, while the carboxylic acid group can form amide bonds with primary amines. These reactions are crucial for the compound’s role as a linker in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-NH-PEG6-COOH: Contains an Fmoc-protected amine and a terminal carboxylic acid.
Fmoc-NH-PEG6-CH2COOH: Similar structure but with an Fmoc-protected amine.
Uniqueness
Mal-PEG6-CH2COOH is unique due to its maleimide group, which allows for specific and stable conjugation with thiol groups. This property makes it particularly valuable in bioconjugation and drug delivery applications .
Eigenschaften
Molekularformel |
C18H29NO10 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C18H29NO10/c20-16-1-2-17(21)19(16)3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-18(22)23/h1-2H,3-15H2,(H,22,23) |
InChI-Schlüssel |
RBBKFNMVMXHLNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)
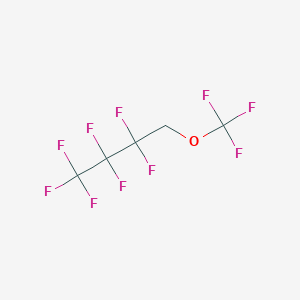
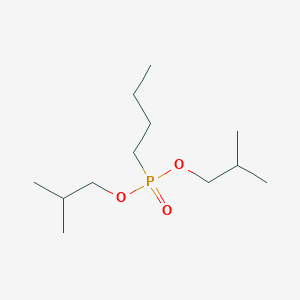
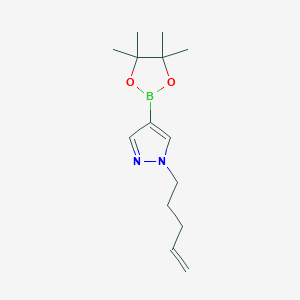


![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)

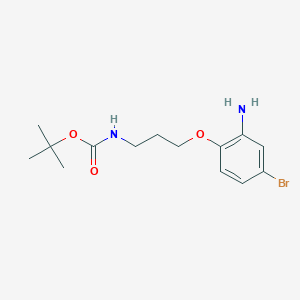
![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)
